Z-GLN(MTT)-OH

Description

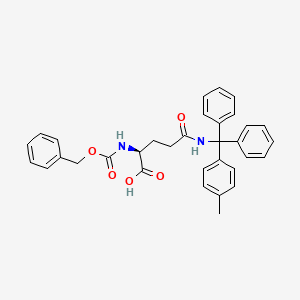

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSOCLFFNPGXTD-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144089 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-19-1 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z Gln Mtt Oh

Strategies for Nα-Protection: Benzyloxycarbonyl (Z) Group Introduction in Glutamine Derivatization

The benzyloxycarbonyl (Z) group is a widely used protecting group for the α-amino functionality of amino acids. peptide.comgoogle.com Its introduction to glutamine is a fundamental step in the synthesis of Z-GLN(MTT)-OH. This process typically involves the reaction of L-glutamine with benzyl (B1604629) chloroformate (also known as carbobenzoxy chloride or Z-Cl) under alkaline conditions. google.com The alkaline environment, often achieved using a base like sodium hydroxide, deprotonates the amino group, rendering it nucleophilic and facilitating its attack on the electrophilic carbonyl carbon of benzyl chloroformate.

The reaction results in the formation of a stable urethane (B1682113) linkage, effectively protecting the Nα-position from participating in subsequent coupling reactions. The Z-group is stable under various conditions, including those used for the removal of other protecting groups, but can be readily cleaved by hydrogenolysis. google.com

Table 1: Key Reagents in Z-Group Protection of Glutamine

| Reagent | Role |

| L-Glutamine | Starting amino acid |

| Benzyl Chloroformate (Z-Cl) | Z-group donor |

| Sodium Hydroxide | Base to facilitate reaction |

Convergent and Stepwise Synthesis Approaches for this compound Preparation

The preparation of this compound can be approached through either a stepwise or a convergent synthesis.

In a stepwise synthesis , the protecting groups are introduced sequentially onto the glutamine molecule. This typically involves first protecting the Nα-amino group with the Z-group to form Z-Gln-OH. chemspider.com Subsequently, the Mtt group is introduced to protect the side-chain amide, yielding the final product, this compound. This approach is straightforward but can sometimes be lengthy. nih.gov

Table 2: Comparison of Synthetic Approaches

| Approach | Description | Advantages | Disadvantages |

| Stepwise | Sequential introduction of protecting groups. | Simpler to plan and execute. | Can be time-consuming, potential for lower overall yield. |

| Convergent | Synthesis of protected fragments followed by their combination. | Often higher yielding, easier purification of intermediates. | Requires more strategic planning. |

Considerations in Optimizing Synthetic Pathways for this compound

Optimizing the synthesis of this compound is crucial for achieving high purity and yield, which are essential for its use in pharmaceutical-grade peptide production. chimia.ch Key considerations include:

Choice of Solvents and Reagents: The solubility of protected amino acids can be a limiting factor. unifi.it The selection of appropriate solvents for each reaction step is critical to ensure efficient reaction kinetics and to facilitate purification. The purity of reagents, such as benzyl chloroformate and Mtt-Cl, directly impacts the quality of the final product.

Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. For instance, controlling the pH during the introduction of the Z-group is vital to prevent side reactions. google.com

Purification Methods: After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and any reagents used during the synthesis. Techniques such as recrystallization and column chromatography are commonly employed. nih.govresearchgate.net The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.

Minimizing Side Reactions: During the introduction of protecting groups, side reactions can occur. For example, over-alkylation or the formation of di-protected species can reduce the yield of the target compound. Careful control of reaction conditions helps to mitigate these issues. peptide.com

By carefully considering these factors, the synthetic pathway for this compound can be optimized to produce a high-quality product suitable for its demanding applications in peptide synthesis.

Protecting Group Chemistry of Z Gln Mtt Oh

Orthogonality Principles in Multi-Protecting Group Systems for Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive sites, such as amino, carboxyl, and side-chain functional groups. biosynth.comresearchgate.net The concept of "orthogonality" is a cornerstone of modern peptide chemistry. It dictates that multiple protecting groups within a single molecule should be removable under distinct sets of chemical conditions, allowing one group to be cleaved without affecting the others. fiveable.mebiosynth.compeptide.com

This principle provides chemists with precise control over the synthetic route, enabling the sequential modification of specific residues for applications like creating branched or cyclic peptides, or for conjugating labels and other molecules. fiveable.mepeptide.com The most widely used orthogonal combination in solid-phase peptide synthesis (SPPS) is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyl (tBu) group for side-chain protection. biosynth.compeptide.com

The Z-GLN(MTT)-OH molecule embodies this principle by employing two groups with different deprotection mechanisms: the Z group, which is cleaved by hydrogenolysis, and the Mtt group, which is removed under mild acidic conditions. vulcanchem.comtotal-synthesis.commasterorganicchemistry.com This allows for the selective deprotection of either the N-terminus or the glutamine side chain, depending on the desired synthetic step. vulcanchem.com

Selective Deprotection of the Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group, pioneered by Bergmann and Zervas, was one of the first "modern" protecting groups and was instrumental in the advancement of controlled peptide synthesis. total-synthesis.combachem.com It protects the α-amino group as a carbamate (B1207046), rendering it stable to both basic and mild acidic conditions. biosynth.comtotal-synthesis.com

Mechanisms and Conditions for Hydrogenolytic Cleavage of Z-Protecting Groups

The primary method for the removal of the Z group is catalytic hydrogenolysis. masterorganicchemistry.combachem.comwikidot.com This process involves the reductive cleavage of the benzylic C-O bond.

Mechanism: The reaction is typically carried out using a catalyst, most commonly palladium on a solid carbon support (Pd/C), in the presence of hydrogen gas (H₂). total-synthesis.com The mechanism involves the reduction of the carbamate by H₂, which liberates the unstable carbamic acid. This intermediate then spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene (B28343) as a byproduct. total-synthesis.comwikidot.com Alternative hydrogen donors, such as triethylsilane, can also be used in a process known as transfer hydrogenolysis. organic-chemistry.org

Conditions: Standard conditions for Z-group deprotection are summarized below.

| Parameter | Condition |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen Gas (H₂) or Transfer Hydrogenation Reagents |

| Solvent | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Pressure | Atmospheric Pressure |

This table summarizes typical conditions for the hydrogenolytic cleavage of the Z-group.

Compatibility of Z-Deprotection with Other Protecting Group Chemistries

A key advantage of using hydrogenolysis to remove the Z group is its mildness and orthogonality to many other protecting groups used in peptide synthesis. total-synthesis.commasterorganicchemistry.com

Acid-Labile Groups: The Z group is stable to the acidic conditions used to remove Boc and tBu groups, such as treatment with trifluoroacetic acid (TFA). wikidot.comtotal-synthesis.com This makes it compatible with Boc/Bzl and Fmoc/tBu strategies.

Base-Labile Groups: It is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal. masterorganicchemistry.comwikidot.com

Palladium-Labile Groups: The Alloc group, which is also removed by a palladium catalyst, can often be cleaved selectively in the presence of a Z group under specific conditions. wikidot.com

Crucially, the neutral conditions of hydrogenolysis are fully compatible with the highly acid-sensitive Mtt group present in this compound, ensuring that only the Z group is removed when desired. wikidot.com However, care must be taken with peptides containing sulfurous amino acids like cysteine and methionine, as they can poison the palladium catalyst. thieme-connect.de

Selective Deprotection of the 4-Methyltrityl (Mtt) Group

The 4-methyltrityl (Mtt) group is a member of the trityl family of protecting groups, which are characterized by their extreme sensitivity to acid. peptide.com It is used to protect the side-chain amide of glutamine, and its facile, selective removal under very mild acidic conditions makes it highly valuable for on-resin modifications. vulcanchem.comadvancedchemtech.com

Acid-Labile Cleavage Mechanisms and Optimal Conditions for Mtt Removal

The Mtt group is cleaved via an acid-catalyzed mechanism. Protonation of the amide nitrogen is followed by the departure of the highly stable 4-methyltrityl cation. The stability of this cation, which is enhanced by the three phenyl rings, is the reason for the group's high acid lability.

The Mtt group can be selectively removed using very low concentrations of acid, leaving more robust acid-labile groups like Boc and tBu ethers intact. sigmaaldrich.com This allows for the unmasking of the glutamine side-chain while the peptide remains attached to the resin and fully protected at other sites.

Optimal Conditions: A variety of reagent systems can be employed for the selective cleavage of the Mtt group.

| Reagent Cocktail | Concentration | Typical Reaction Time | Notes |

| TFA in DCM | 1-2% | 30-60 min | Most common method; requires scavengers. sigmaaldrich.comresearchgate.netpeptide.com |

| AcOH/TFE/DCM | 1:2:7 or 1:2:97 (v/v/v) | ~1 hour | Milder alternative, effective on hydrophobic resins. researchgate.netpeptide.comug.edu.pl |

| HFIP in DCM | ~30% | Multiple 5-15 min treatments | Very mild conditions. researchgate.net |

This interactive table outlines common reagent systems for the selective deprotection of the Mtt group. DCM: Dichloromethane (B109758), TFA: Trifluoroacetic acid, AcOH: Acetic acid, TFE: Trifluoroethanol, HFIP: Hexafluoroisopropanol.

Role of Scavengers in Preventing Side Reactions During Mtt Group Removal

During the acid-catalyzed cleavage of the Mtt group, the liberated 4-methyltrityl cation is a potent electrophile. researchgate.net If left unchecked, this cation can re-attach to the deprotected amide or cause side reactions by alkylating electron-rich amino acid residues within the peptide sequence, such as tryptophan and tyrosine. thermofisher.comthermofisher.com

To prevent these undesirable outcomes, scavengers are added to the cleavage cocktail. These are nucleophilic reagents that rapidly and irreversibly trap the electrophilic cation. thermofisher.com

Common Scavengers: The most frequently used scavengers for trityl group removal are silanes, such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES). sigmaaldrich.comresearchgate.net Methanol (MeOH) can also be used. sigmaaldrich.com

Mechanism of Action: Silanes act as hydride donors, reducing the trityl cation to the neutral 4-methyltriphenylmethane, thus preventing it from reacting with the peptide.

Typical Usage: Scavengers are typically added to the cleavage solution at a concentration of 1-5%. sigmaaldrich.com For instance, a common deprotection solution is 1% TFA with 2-5% TIS in DCM. peptide.com

The use of scavengers is critical for achieving a high yield and purity of the desired peptide product, especially in complex sequences containing sensitive residues. thermofisher.com

Differential Lability of Trityl-Based Protecting Groups (Trt, Mtt, Mmt) in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the ability to selectively remove one protecting group while others remain intact is a cornerstone of creating complex peptides. This principle, known as orthogonality, is exemplified by the family of trityl-based protecting groups: trityl (Trt), 4-methoxytrityl (Mmt), and 4-methyltrityl (Mtt). iris-biotech.depeptide.com These groups are primarily used to protect the side chains of amino acids like glutamine, asparagine, histidine, and cysteine. peptide.comnih.gov Their utility stems from their shared acid lability, but with distinct sensitivities to acid strength, allowing for their sequential or selective removal. peptide.com

The differential lability among these groups is governed by the electronic nature of the substituent on one of the phenyl rings. The general order of acid lability is Trt > Mtt > Mmt, although some sources report Mmt as being more labile than Mtt under specific conditions. peptide.combeilstein-journals.org The trityl (Trt) group is the most acid-labile of the three. peptide.com The 4-methyltrityl (Mtt) group, a structural modification of Trt, was introduced for the side chain protection of asparagine and glutamine and allows for more rapid cleavage than the parent Trt group under certain conditions. nih.gov The 4-methoxytrityl (Mmt) group is even more sensitive to acid due to the electron-donating effect of the methoxy (B1213986) group, which further stabilizes the carbocation intermediate formed during cleavage.

This hierarchy of lability allows for precise control during synthesis. For instance, the Mtt and Mmt groups can be cleaved under very mild acidic conditions that leave other acid-labile groups, such as the tert-butyl (tBu), intact. iris-biotech.desigmaaldrich.com This strategy is invaluable for on-resin modifications, such as cyclization or the attachment of labels to specific side chains. iris-biotech.de

Research findings have quantified the cleavage kinetics under various acidic conditions, highlighting their differential stability. Under highly acidic conditions, such as 90% trifluoroacetic acid (TFA), the Trt group is typically removed. peptide.com In contrast, both Mtt and Mmt groups can be completely removed with a 15% TFA solution. peptide.com The nuanced difference between Mtt and Mmt is most apparent under very mild acidic treatments. For example, in a solution of 1:1:8 acetic acid:trifluoroethanol:dichloromethane, 75% to 80% of Mmt groups are cleaved within 30 minutes, whereas only 3% to 8% of Mtt groups are removed in the same timeframe. peptide.com This demonstrates a significant window for the selective deprotection of Mmt in the presence of Mtt.

Table 1: Comparative Cleavage Conditions of Trityl-Based Protecting Groups

| Protecting Group | Reagent | Conditions | Outcome | Source(s) |

|---|---|---|---|---|

| Trt | 90% TFA | Standard cleavage | Removed | peptide.com |

| Mtt | 15% TFA | Standard cleavage | Completely removed | peptide.com |

| Mmt | 15% TFA | Standard cleavage | Completely removed | peptide.com |

| Mtt | 1% TFA in DCM | Mild acidolysis | Removed | iris-biotech.desigmaaldrich.com |

| Mmt | 1% TFA in DCM | Mild acidolysis | Removed | iris-biotech.de |

| Mtt | Acetic acid/TFE/DCM (1:2:7) | Mild acidolysis | Cleaved, but can also cleave from acid-sensitive resins | beilstein-journals.org |

| Mmt | Acetic acid/TFE/DCM (1:1:8) | 30 minutes | 75-80% cleaved | peptide.com |

DCM: Dichloromethane, TFE: Trifluoroethanol, TFA: Trifluoroacetic acid

Stability Profile of this compound Under Various Reaction Conditions

The this compound molecule incorporates two distinct protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the 4-methyltrityl (Mtt) group on the side-chain amide of glutamine. vulcanchem.com The stability of each group under different chemical environments dictates the compound's utility in various peptide synthesis strategies.

The Z-group is known for its stability under the acidic conditions typically used in Boc-SPPS and the basic conditions of Fmoc-SPPS. peptide.com It is generally stable to trifluoroacetic acid (TFA), which is used to cleave Boc groups and many side-chain protecting groups. peptide.combachem.com The primary method for removing the Z-group is catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or hydrogenolysis. peptide.combachem.com This unique cleavage condition makes the Z-group orthogonal to both acid-labile (like Boc, Trt, Mtt) and base-labile (Fmoc) protecting groups. peptide.com

The Mtt-group , on the other hand, is characterized by its acid sensitivity. researchgate.net Its stability is significantly lower than that of tBu or Trt groups under acidic conditions. The Mtt group can be selectively removed from a peptide resin using very dilute acid, which allows the rest of the peptide and its protecting groups to remain intact. sigmaaldrich.com This is a key feature for on-resin side-chain modifications. sigmaaldrich.com

Several specific reagent cocktails have been developed for the selective cleavage of the Mtt group:

1-2% TFA in Dichloromethane (DCM) : This is a commonly cited condition for Mtt removal. sigmaaldrich.compeptide.com The reaction is often performed in the presence of a scavenger, such as 2% triisopropylsilane (TIS), to prevent the reattachment of the Mtt cation. peptide.com

Acetic Acid/Trifluoroethanol (TFE)/DCM : A mixture of acetic acid/TFE/DCM (e.g., in a 1:2:97 ratio) can be used to cleave the Mtt group, particularly on hydrophobic resins. peptide.com However, this method may not be effective on more hydrophilic supports. peptide.com

Hexafluoroisopropanol (HFIP)-based systems : A mixture containing DCM, HFIP, TFE, and triethylsilane (TES) (e.g., 6.5:2:1:0.5) provides another effective method for Mtt deprotection. sigmaaldrich.compeptide.com

It is crucial to note that while the Mtt group is labile to these mild acidic conditions, the Z-group remains stable. Conversely, the Mtt group is stable to the catalytic hydrogenation conditions used to remove the Z-group. This mutual orthogonality is fundamental to the strategic application of this compound in complex peptide synthesis. However, the high acid sensitivity of the Mtt group can be a limitation when used with hyper-acid-sensitive resins like 2-chlorotrityl chloride resin, as the conditions required to remove the Mtt group may also prematurely cleave the peptide from the resin. beilstein-journals.org

Table 2: Stability and Cleavage of Protecting Groups in this compound

| Protecting Group | Stable To | Labile To (Cleavage Conditions) | Source(s) |

|---|---|---|---|

| Z (Benzyloxycarbonyl) | Dilute and strong TFA; Piperidine | Catalytic Hydrogenation (H₂/Pd) | peptide.combachem.com |

| Mtt (4-methyltrityl) | Basic conditions (e.g., Piperidine); Catalytic Hydrogenation | Mild acidolysis (e.g., 1-2% TFA/TIS in DCM) | sigmaaldrich.compeptide.compeptide.com |

| Acetic acid/TFE/DCM (1:2:97) | peptide.com |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, DCM: Dichloromethane, TFE: Trifluoroethanol, TES: Triethylsilane, HFIP: Hexafluoroisopropanol

Application Paradigms of Z Gln Mtt Oh in Advanced Peptide Synthesis

Integration in Solid-Phase Peptide Synthesis (SPPS) Strategies

In modern peptide synthesis, particularly using the Fmoc/tBu strategy, the choice of side-chain protection is critical for success. iris-biotech.depeptide.com While Z-GLN(MTT)-OH itself, with its Nα-Z group, is primarily associated with solution-phase methods, its side-chain protecting group, MTT, is highly valuable in Fmoc-based SPPS when used in the form of Fmoc-Gln(Mtt)-OH. peptide.comgoogle.com The principles governing the use of the MTT group in this context are directly applicable.

The side-chain amide of glutamine is reactive and can lead to significant side reactions during peptide synthesis if left unprotected. peptide.com Two primary degradation pathways are of concern:

Pyroglutamate (B8496135) Formation: When glutamine is the N-terminal residue of a peptide chain, its side-chain amide can attack the free α-amino group, leading to the formation of a five-membered lactam ring known as pyroglutamic acid (pGlu). This irreversible reaction truncates the peptide chain and introduces a modification that is difficult to separate from the target peptide.

Dehydration: During the activation of the C-terminal carboxyl group for coupling, the side-chain amide of a neighboring glutamine can be dehydrated to a nitrile. This side reaction is particularly problematic during the synthesis of long peptides where glutamine residues are exposed to coupling reagents multiple times. peptide.com

Protecting the side-chain amide with a bulky group like 4-methyltrityl (Mtt) effectively prevents these undesirable reactions. nih.gov The steric hindrance of the Mtt group physically blocks the intramolecular cyclization and dehydration pathways. peptide.com Furthermore, using protected derivatives like Fmoc-Gln(Trt)-OH, which is analogous to Fmoc-Gln(Mtt)-OH, has been shown to improve the solubility of the building block in common SPPS solvents like DMF, which is a significant advantage as Fmoc-Gln-OH itself has very low solubility. peptide.com

The key advantage of the MTT group in SPPS is its orthogonality to the most common protecting group schemes. iris-biotech.depeptide.com The MTT group is highly acid-labile and can be selectively cleaved under very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.de These conditions leave the Nα-Fmoc group (cleaved by base, e.g., piperidine) and other acid-labile side-chain protecting groups like tert-butyl (tBu) and tert-butoxycarbonyl (Boc) intact, as they require much stronger acid (e.g., 95% TFA) for removal. iris-biotech.deiris-biotech.de

This selective deprotection of the glutamine side chain while the peptide remains anchored to the solid support opens up numerous possibilities for creating complex peptides:

Site-Specific Labeling: A fluorescent dye, biotin, or another reporter molecule can be coupled specifically to the newly exposed glutamine side-chain amide. peptide.com

Branched Peptides: A second peptide chain can be synthesized starting from the glutamine side-chain, creating a branched peptide architecture. wiley-vch.de

Side-Chain to Side-Chain Cyclization: The deprotected glutamine amide can be used as a nucleophile to form a lactam bridge with an electrophilic side chain, such as the carboxyl group of a nearby aspartic acid or glutamic acid residue. mdpi.comuq.edu.au This on-resin cyclization is a powerful strategy for producing conformationally constrained cyclic peptides. The principle has been demonstrated effectively using Fmoc-Lys(Mtt)-OH for site-specific modifications and can be directly applied to glutamine. peptide.comnih.gov

Role of Glutamine Side-Chain Protection in Preventing Undesired Cyclization and Dehydration Reactions

Utility in Solution-Phase Peptide Synthesis (LPPS) and Fragment Condensation Approaches

This compound is an ideal building block for liquid-phase peptide synthesis (LPPS) and fragment condensation strategies. vulcanchem.com In this context, both the Z and MTT groups serve as stable, "permanent" protecting groups during the assembly of a peptide fragment. researchgate.net

The Z-group is a classic Nα-protecting group for solution synthesis, renowned for its stability under various coupling conditions and typically removed by catalytic hydrogenolysis. bachem.comthieme-connect.de

The MTT group provides robust protection for the glutamine side chain, preventing the side reactions mentioned previously. nih.gov

Design and Synthesis of Complex Peptide Architectures Utilizing this compound as a Building Block

The unique orthogonal properties of the protecting groups on this compound and its Fmoc-based counterpart, Fmoc-Gln(Mtt)-OH, make them powerful tools for designing and synthesizing non-linear and complex peptide structures.

The ability to selectively deprotect the MTT group on the glutamine side chain is the cornerstone of its utility. For example, a synthetic strategy could involve:

Assembling a linear peptide backbone on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Gln(Mtt)-OH at a desired position. nih.gov

After completing the linear sequence, the resin-bound peptide is treated with dilute TFA to selectively remove only the Mtt group. wiley-vch.de

A second chemical entity—be it another peptide sequence, a fatty acid for lipidation, or a carbohydrate for glycosylation—is then coupled to the deprotected glutamine side-chain.

This approach allows for the precise construction of branched peptides, lipopeptides, or glycopeptides where the modification is located specifically at the glutamine residue. wiley-vch.de Similarly, in solution-phase synthesis, a peptide fragment containing this compound can be elaborated into a more complex structure before being condensed with other fragments.

Advantages and Limitations of this compound in Peptide Chain Elongation and Assembly

The use of this compound and its analogues offers distinct benefits but also presents some challenges that must be considered during synthetic planning.

| Advantages | Limitations |

|---|---|

| Prevention of Side Reactions: Effectively suppresses pyroglutamate formation and side-chain dehydration, improving the purity and yield of the final peptide. peptide.comnih.gov | Steric Hindrance: The bulk of the MTT group may slow down coupling reactions, potentially requiring extended coupling times or more potent activation reagents. |

| Orthogonality: The MTT group can be removed selectively with mild acid, enabling on-resin, site-specific modifications without affecting other protecting groups. iris-biotech.denih.gov | Cost: As a specialized amino acid derivative, it is more expensive than standard protected amino acids. |

| Enhanced Cleavage Kinetics: The MTT group is cleaved more rapidly under acidic conditions than the analogous Trityl (Trt) group, improving efficiency. nih.gov | Potential for Premature Cleavage: The high acid sensitivity means the MTT group might be partially lost during steps that involve repeated exposure to even very mild acidic conditions. |

| Improved Solubility: Trityl-protected glutamine derivatives show improved solubility in organic solvents compared to their unprotected counterparts, an advantage likely shared by the MTT derivative. peptide.com | Incomplete Cleavage: Although more labile than Trt, there remains a possibility of incomplete cleavage under suboptimal conditions, which can complicate purification. |

| Versatility: Applicable in both Fmoc-SPPS (as Fmoc-Gln(Mtt)-OH) for on-resin modifications and in LPPS/fragment condensation (as this compound). vulcanchem.com |

The strategic application of this compound and its related derivatives provides peptide chemists with a reliable method to overcome common challenges associated with glutamine and to unlock advanced synthetic pathways for producing complex and modified peptides.

Mechanistic and Stereochemical Aspects of Reactions Involving Z Gln Mtt Oh

Influence on Peptide Bond Formation Kinetics and Efficiency

The efficiency and kinetics of peptide bond formation are crucial for the successful synthesis of long or complex peptides. The structure of Z-Gln(Mtt)-OH influences these parameters both directly and indirectly. The bulky Mtt group on the glutamine side chain can introduce steric hindrance, potentially affecting the approach of the reacting amino component. However, the primary determinants of reaction kinetics are the coupling reagents and conditions employed. bachem.com

Preventing Side Reactions : The Gln side-chain amide can undergo dehydration to a nitrile group under harsh activation conditions, particularly with carbodiimides. bachem.com The Mtt group prevents this side reaction, thus increasing the yield of the desired peptide. bachem.com

Improving Solubility : Fmoc-Gln-OH has very low solubility, which can hinder coupling efficiency. The attachment of a trityl-type group like Mtt significantly improves solubility in common SPPS solvents like DMF, comparable to other protected amino acids. peptide.com

The kinetics of the coupling step itself are dictated by the activation method. Modern coupling reagents have been developed to enhance reaction rates and yields. bachem.compeptide2.com

Carbodiimides : Reagents like DCC and DIC are effective but can have slower kinetics and lead to side products like N-acylurea if the coupling is sluggish. bachem.comuni-kiel.de

Onium Salts : Phosphonium (BOP, PyBOP) and aminium/uronium (HBTU, HATU, TBTU) salts are highly efficient reagents that generate active esters in situ, leading to rapid peptide bond formation. bachem.compeptide2.com Reagents based on HOAt, such as HATU, are generally more reactive and provide faster coupling rates and higher yields than their HOBt-based counterparts like HBTU, making them suitable for sterically hindered couplings. peptide2.comuni-kiel.de

The following table provides a comparative overview of common coupling reagents and their general impact on reaction efficiency and speed.

| Coupling Reagent | Reagent Type | Relative Speed | Typical Efficiency | Citation(s) |

| DCC/HOBt | Carbodiimide | Moderate | Good, but by-product issues in SPPS | bachem.com |

| DIC/HOBt | Carbodiimide | Moderate | Good, soluble by-product | bachem.com |

| HBTU | Aminium (Uronium) | Fast | High | bachem.compeptide2.com |

| HATU | Aminium (Uronium) | Very Fast | Very High, good for hindered couplings | bachem.compeptide2.com |

| PyBOP | Phosphonium | Fast | High | bachem.com |

| COMU | Aminium (Uronium) | Very Fast | Comparable to HATU | bachem.com |

Theoretical Considerations of Molecular Interactions and Reactivity of this compound

A theoretical analysis of this compound would likely focus on several key aspects:

Conformational Analysis : The bulky Mtt and Z groups impose significant steric constraints, influencing the preferred three-dimensional conformation of the molecule. MD simulations could explore the conformational landscape, identifying low-energy structures and assessing the flexibility of the side chain. nih.gov This conformation can impact the accessibility of the carboxyl group for activation and subsequent reaction.

Electronic Properties and Reactivity : DFT calculations can be used to determine electronic properties that govern reactivity. acs.org

Frontier Molecular Orbital (FMO) Theory : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. nih.gov For the activated form of this compound, the LUMO would be localized on the activated carboxyl carbon, and its energy would indicate its susceptibility to nucleophilic attack by the incoming amine. The electronic properties of the Z and Mtt groups would modulate this energy.

Electrostatic Potential : Mapping the electrostatic potential onto the molecule's surface would reveal the distribution of charge. This can identify the most electrophilic (positive potential) and nucleophilic (negative potential) sites, predicting how the molecule will interact with other reagents. orientjchem.org

Interaction with Reagents : Molecular docking and simulation studies could model the interaction of this compound with coupling reagents and bases. orientjchem.orgrsc.org Such studies could elucidate the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the transition state of the activation and coupling steps, providing a molecular-level understanding of the reaction mechanism and the origins of racemization. orientjchem.orgrsc.org The steric bulk of the Mtt group could be explicitly modeled to assess its influence on the approach of coupling reagents and the subsequent aminolysis step.

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-α-benzyloxycarbonyl-N-γ-(4-methyltrityl)-L-glutamine |

| Z | Benzyloxycarbonyl |

| Mtt | 4-Methyltrityl |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Trt | Trityl |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| NMM | N-Methylmorpholine |

| DCM | Dichloromethane (B109758) |

| DMF | Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

Analytical and Characterization Methodologies in Research Pertaining to Z Gln Mtt Oh

Spectroscopic Techniques for Monitoring Reaction Progress

Spectroscopic methods are indispensable tools for the real-time or near-real-time monitoring of chemical reactions involving Z-GLN(MTT)-OH. They provide valuable information about the consumption of reactants and the formation of products, guiding the optimization of reaction conditions.

UV Spectroscopy: Ultraviolet (UV) spectroscopy can be employed to monitor the deprotection of the 4-methyltrityl (Mtt) group. The Mtt cation released during acidic treatment exhibits a characteristic absorbance, which can be used to follow the progress of the deprotection reaction. researchgate.net However, it is important to note that the trityl (Trt) group, if present, also releases a cation that absorbs in a similar region, potentially complicating the analysis. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its derivatives. rsc.orgscienceopen.com Specific proton and carbon signals corresponding to the benzyloxycarbonyl (Z) and Mtt protecting groups, as well as the glutamine backbone, provide a detailed fingerprint of the molecule. rsc.orgscienceopen.com During synthesis, the disappearance of signals from the starting material and the appearance of new signals corresponding to the product can effectively monitor reaction completion.

Mass Spectrometry: Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds, providing direct evidence of product formation. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the identity of synthetic intermediates and the final peptide products by analyzing their mass-to-charge ratio (m/z). nih.govfrontiersin.org High-resolution mass spectrometry (HRMS) offers even greater accuracy, allowing for the determination of the elemental composition of a molecule. rsc.orgrsc.org

Chromatographic Methods for Assessing Purity and Byproduct Formation

Chromatographic techniques are essential for separating the desired product from unreacted starting materials, reagents, and any side products that may have formed during the reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for assessing the purity of peptides and their precursors. chapman.edursc.org By utilizing a stationary phase and a mobile phase, HPLC separates components of a mixture based on their differential partitioning between the two phases. The purity of the final product is often confirmed to be greater than 95% by HPLC analysis. chapman.edu

Reverse-Phase HPLC (RP-HPLC): A widely used variant of HPLC, reverse-phase HPLC, employs a nonpolar stationary phase and a polar mobile phase. This technique is particularly effective for the purification and analysis of peptides and protected amino acids like this compound. mdpi.com Analytical RP-HPLC can be used to monitor reaction progress and determine the purity of the crude product, while semi-preparative or preparative RP-HPLC is used for the purification of the target compound. chapman.edu The chromatograms are typically recorded by monitoring the UV absorbance at a specific wavelength, often 220 nm for the peptide backbone. chapman.edu

Advanced Methods for Structural Elucidation of Synthetic Intermediates and Final Products

Beyond routine monitoring and purity assessment, advanced analytical methods are employed to provide unambiguous structural confirmation of the synthetic intermediates and the final, fully deprotected peptide.

The comprehensive structural elucidation of complex peptides synthesized using this compound often involves a combination of techniques. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals and establish through-bond connectivities, thus confirming the amino acid sequence and the integrity of the peptide backbone. mdpi.com

Tandem mass spectrometry (MS/MS) is another powerful tool for sequencing peptides. rsc.org In an MS/MS experiment, the parent ion of the peptide is isolated and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides information about the amino acid sequence. rsc.org

The following table provides a summary of the analytical techniques and their applications in research involving this compound:

| Analytical Technique | Application | Key Findings/Data |

| UV Spectroscopy | Monitoring Mtt group deprotection | Detection of Mtt carbocation absorbance researchgate.net |

| ¹H NMR & ¹³C NMR | Structural characterization of starting materials, intermediates, and final products | Chemical shifts (δ) in ppm for specific protons and carbons rsc.orgscienceopen.com |

| Mass Spectrometry (ESI-MS, HRMS) | Molecular weight determination and confirmation of product identity | Mass-to-charge ratio (m/z) of molecular ions [M+H]⁺, [M+Na]⁺ rsc.orgnih.gov |

| HPLC / RP-HPLC | Purity assessment and purification | Retention time (tR) and peak area to determine purity percentage rsc.orgchapman.edu |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation of complex peptides | Correlation peaks establishing connectivity between atoms mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Peptide sequencing | Fragmentation patterns revealing the amino acid sequence rsc.org |

Q & A

Q. What is the functional role of the MTT protecting group in Z-Gln(MTT)-OH during peptide synthesis?

The MTT (4-methyltrityl) group in this compound acts as a temporary protective moiety for the amino acid’s side chain during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and can be selectively removed under mild acidic conditions (e.g., 1-3% trifluoroacetic acid in dichloromethane) without disrupting other acid-labile protecting groups like Boc or Fmoc. This enables sequential deprotection in multi-step syntheses .

Q. How should this compound be stored to maintain stability for long-term experiments?

this compound should be stored in anhydrous, dark conditions at –20°C to prevent hydrolysis of the MTT group. Pre-dissolved solutions in dimethylformamide (DMF) or dichloromethane (DCM) should be used within 24 hours to avoid degradation. Stability tests via HPLC or mass spectrometry (MS) are recommended to verify integrity before critical syntheses .

Advanced Research Questions

Q. How can researchers optimize deprotection conditions for this compound to minimize side reactions in complex peptide sequences?

Deprotection efficiency depends on acid concentration, incubation time, and solvent choice. For sensitive sequences, a gradient deprotection protocol (e.g., 1% TFA in DCM for 5 minutes, followed by 3% TFA for 10 minutes) reduces racemization or cleavage of labile peptide bonds. Post-deprotection, neutralization with a base (e.g., DIEA) and immediate washing steps are critical to prevent acid-induced side reactions. LC-MS monitoring after each deprotection step ensures completeness .

Q. What analytical strategies resolve contradictions in peptide purity data when using this compound?

Discrepancies between theoretical and observed purity often arise from incomplete deprotection or residual MTT adducts. Researchers should:

- Perform MALDI-TOF MS to detect unremoved MTT groups (mass shift of +309 Da).

- Use reverse-phase HPLC with UV-Vis detection (254 nm for MTT absorption) to identify impurities.

- Validate deprotection efficiency via comparative NMR analysis of protected vs. deprotected intermediates .

Q. How can low coupling efficiency of this compound be troubleshooted in automated SPPS workflows?

Low coupling rates may result from poor resin swelling, inadequate activation, or steric hindrance. To address this:

- Pre-swell resins in DCM for 30 minutes before synthesis.

- Use coupling agents like HATU or PyBOP with 5-fold molar excess of this compound.

- Extend coupling times to 2 hours for sterically hindered residues.

- Monitor reaction progress via Kaiser test or in-situ FTIR spectroscopy for real-time feedback .

Methodological Design & Data Analysis

Q. What experimental controls are essential when incorporating this compound into multi-step orthogonal protection strategies?

Include:

- Negative controls : Synthesize a parallel peptide sequence omitting this compound to isolate its impact on yield/purity.

- Deprotection controls : Treat resin-bound peptides with TFA gradients and analyze cleavage byproducts via LC-MS.

- Orthogonality checks : Validate compatibility with other protecting groups (e.g., Fmoc/t-Bu) using model tripeptides .

Q. How can researchers integrate this compound into hybrid synthesis workflows combining SPPS and native chemical ligation (NCL)?

After SPPS, selectively deprotect the MTT group under mild acidic conditions to expose the glutamine side chain for NCL. Use thioester-functionalized segments and verify ligation efficiency via SDS-PAGE or ESI-MS. Note that MTT’s stability in neutral pH buffers makes it ideal for NCL compatibility .

Data Contradiction & Reproducibility

Q. Why might this compound yield inconsistent results in large-scale peptide synthesis, and how can this be mitigated?

Batch-to-batch variability in reagent purity or improper handling (e.g., moisture exposure) often causes inconsistencies. Solutions include:

- Sourcing this compound with ≥98% purity (validated by COA).

- Implementing argon/vacuum drying for all reagents.

- Standardizing synthesis protocols across scales using DOE (Design of Experiments) principles .

Advanced Characterization Techniques

Q. What spectroscopic methods are most effective for characterizing this compound and its intermediates?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm MTT group integrity (distinct aromatic proton signals at 6.5–7.5 ppm).

- FTIR : Track MTT’s C-Cl bond vibrations (~750 cm⁻¹) to detect incomplete deprotection.

- X-ray crystallography : Resolve stereochemical configuration in challenging sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.